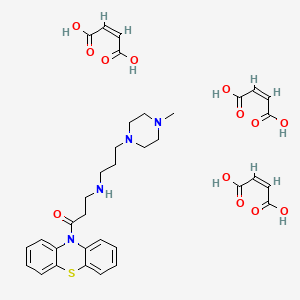
10-(N-(3-(4-Methyl-1-piperazinyl)propyl)-beta-alanyl)phenothiazine trimaleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(N-(3-(4-Methyl-1-piperazinyl)propyl)-beta-alanyl)phenothiazine trimaleate is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(N-(3-(4-Methyl-1-piperazinyl)propyl)-beta-alanyl)phenothiazine trimaleate typically involves multiple steps:
Formation of the Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.
Substitution Reaction: The phenothiazine core undergoes a substitution reaction with 3-(4-Methyl-1-piperazinyl)propyl chloride in the presence of a base such as sodium hydride.
Beta-Alanyl Addition: The resulting intermediate is then reacted with beta-alanine under acidic conditions to form the final product.
Formation of Trimaleate Salt: The compound is finally converted to its trimaleate salt form by reacting with maleic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing techniques such as crystallization and chromatography for purification.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
10-(N-(3-(4-Methyl-1-piperazinyl)propyl)-beta-alanyl)phenothiazine trimaleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of a palladium catalyst, resulting in the formation of reduced phenothiazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced phenothiazine derivatives.
Substitution Products: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
10-(N-(3-(4-Methyl-1-piperazinyl)propyl)-beta-alanyl)phenothiazine trimaleate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phenothiazine derivatives.
Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential antipsychotic and antiemetic effects.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 10-(N-(3-(4-Methyl-1-piperazinyl)propyl)-beta-alanyl)phenothiazine trimaleate involves interaction with multiple molecular targets:
Dopamine Receptors: The compound may act as an antagonist at dopamine receptors, leading to its antipsychotic effects.
Serotonin Receptors: Interaction with serotonin receptors could contribute to its antiemetic properties.
Histamine Receptors: Antagonism at histamine receptors may result in antihistaminic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prochlorperazine: Another phenothiazine derivative with similar antipsychotic and antiemetic properties.
Chlorpromazine: A well-known antipsychotic agent from the phenothiazine class.
Trifluoperazine: Used primarily for its antipsychotic effects.
Uniqueness
10-(N-(3-(4-Methyl-1-piperazinyl)propyl)-beta-alanyl)phenothiazine trimaleate is unique due to its specific structural modifications, which may result in distinct pharmacological profiles and applications compared to other phenothiazine derivatives.
Eigenschaften
CAS-Nummer |
105432-30-2 |
|---|---|
Molekularformel |
C35H42N4O13S |
Molekulargewicht |
758.8 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;3-[3-(4-methylpiperazin-1-yl)propylamino]-1-phenothiazin-10-ylpropan-1-one |
InChI |
InChI=1S/C23H30N4OS.3C4H4O4/c1-25-15-17-26(18-16-25)14-6-12-24-13-11-23(28)27-19-7-2-4-9-21(19)29-22-10-5-3-8-20(22)27;3*5-3(6)1-2-4(7)8/h2-5,7-10,24H,6,11-18H2,1H3;3*1-2H,(H,5,6)(H,7,8)/b;3*2-1- |
InChI-Schlüssel |
GWTFCLDKJHLYJN-UKFGXMPHSA-N |
Isomerische SMILES |
CN1CCN(CC1)CCCNCCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CN1CCN(CC1)CCCNCCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


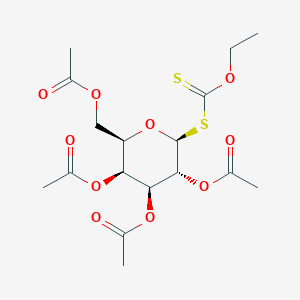
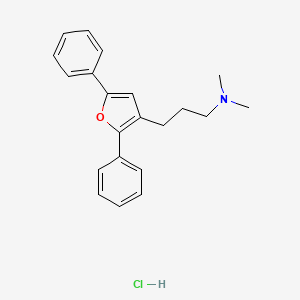
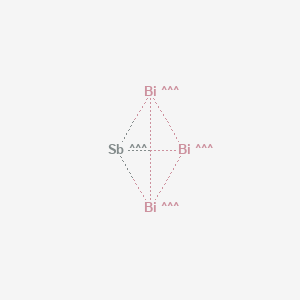
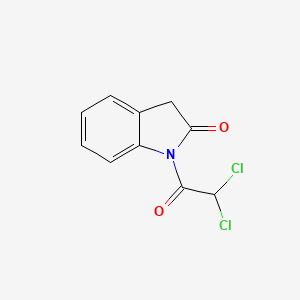


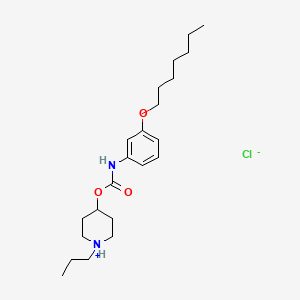
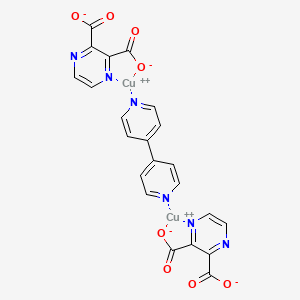
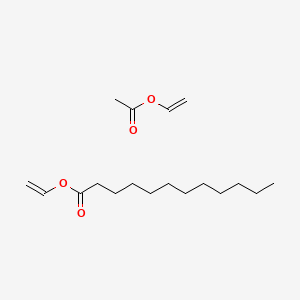
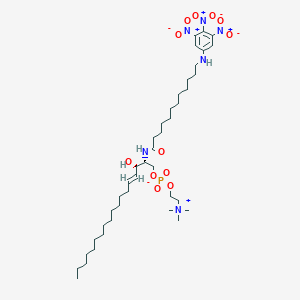

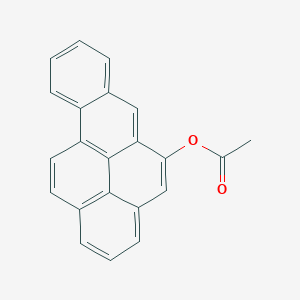
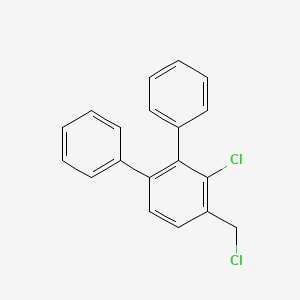
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-](/img/structure/B13745688.png)
